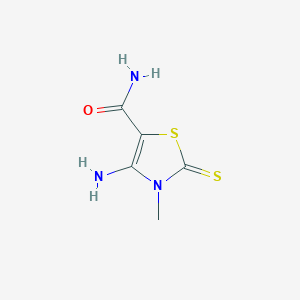

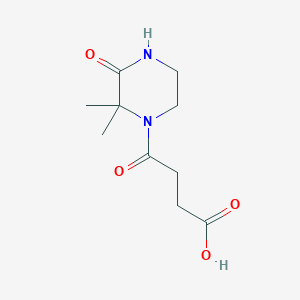

![molecular formula C16H16N2O2S B2673244 1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886922-73-2](/img/structure/B2673244.png)

1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazoles are a type of organic compound with a five-membered ring structure, which includes two non-adjacent nitrogen atoms . They are key components in a variety of functional molecules used in everyday applications . The compound you mentioned seems to be a type of substituted imidazole, with a methylbenzyl group and a methylsulfonyl group attached to the imidazole ring.

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The Debus–Radziszewski imidazole synthesis is a common method, which has been adapted to yield long-chain imidazolium ionic liquids .Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring, which includes two non-adjacent nitrogen atoms . The substitution patterns around the ring can vary, depending on the functional group compatibility of the process .Chemical Reactions Analysis

Imidazoles are very stable compounds that do not autoxidise . They form stable crystalline salts with strong acids, by protonation of the imine nitrogen, known as imidazolium salts .Physical and Chemical Properties Analysis

Imidazoles are generally stable compounds . They can form stable crystalline salts with strong acids . Some imidazoles, such as oxazole and thiazole, are water-miscible liquids with pyridine-like odours .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Ionic liquids containing imidazolium groups, similar to "1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole," have been employed as efficient catalysts in the synthesis of complex organic compounds. For instance, ionic liquids have facilitated the one-pot, multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, demonstrating their potential as dual hydrogen-bond donors in catalysis (Zolfigol et al., 2013). Furthermore, sulfonic acid functionalized imidazolium salts have shown remarkable efficiency as catalytic systems for the synthesis of benzimidazoles at room temperature, highlighting their role in promoting environmentally friendly reactions (Khazaei et al., 2011).

Materials Science

In materials science, imidazolium-based ionic liquids with aromatic functionality have been characterized using rheological methods to understand their flow behavior and thermal properties. These studies reveal insights into the viscoelastic properties of ionic liquids, which are critical for applications in advanced material design and high-temperature processes (Tao & Simon, 2015).

Antibacterial Activity

Derivatives of "this compound" have also been evaluated for their antibacterial activities. Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. These compounds not only act as potent antibacterial agents but also enhance the resistance of plants against bacterial infections, opening avenues for their application in agriculture (Shi et al., 2015).

Antioxidant Capacity

The antioxidant capacity of compounds can be determined through assays involving imidazole derivatives. For example, the ABTS/PP decolorization assay uses imidazole-based compounds to evaluate the antioxidant capacity of various substances. This method sheds light on the reaction pathways and the potential of imidazole derivatives in acting as antioxidants, contributing to research in oxidative stress and its mitigation (Ilyasov et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(3-methylphenyl)methyl]-2-methylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)11-18-15-9-4-3-8-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRMXZFJXXRGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

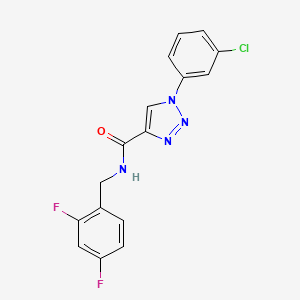

![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2673161.png)

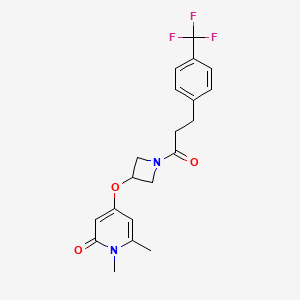

![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2673162.png)

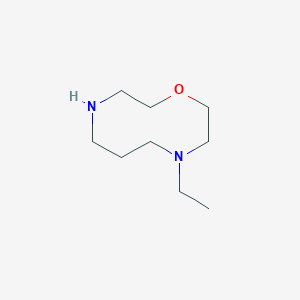

![2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B2673166.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2673172.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2673176.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2673181.png)

![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2673182.png)

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2673183.png)